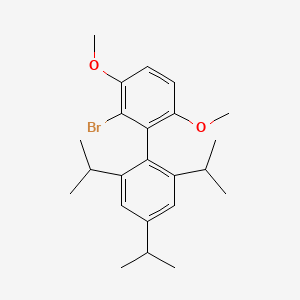
2-Bromo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl
Descripción general
Descripción
“2-Bromo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl” is a complex organic chemical compound. It contains a bromine atom, two methoxy groups, and three isopropyl groups attached to a biphenyl core structure .
Synthesis Analysis
This compound belongs to a 2-dialkylphosphine -3, 6-dimethoxy-2 ‘,4’,6 ‘-triisopropyl-1, 1’-biphenyl class of organic phosphine ligands . It’s used as catalysts for organic coupling reactions and has a wide range of applications in the synthesis of natural products, drugs, functional materials, liquid crystal molecules, and bioactive compounds .Molecular Structure Analysis
The molecular formula of this compound is C23H31BrO2 . It contains a bromine atom, two methoxy groups, and three isopropyl groups attached to a biphenyl core structure .Chemical Reactions Analysis
This compound is used as a catalyst for organic coupling reactions . It’s an important class of organic phosphine ligands, complexing with transition metals .Physical And Chemical Properties Analysis
The molecular weight of this compound is 419.402 . The melting point is 191 - 192 °C . Other physical and chemical properties like density, boiling point, and flash point are not available in the current resources .Aplicaciones Científicas De Investigación
Chemical Properties
This compound, with the CAS No. 1402393-56-9, has the molecular formula C23H31BrO2 . It is a chemical reagent that is stored in a dry room at room temperature .
Suzuki–Miyaura Coupling
The compound can be used as a boron reagent in the Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Oxidative Cyclization Reactions
Bulky gold pi-acid catalysts, which are used in oxidative cyclization reactions, can be derived from this compound . These reactions are important in the synthesis of complex organic molecules.
Biological Potential of Indole Derivatives
Although not directly mentioned, the compound could potentially be used in the synthesis of indole derivatives . These derivatives have shown anti-inflammatory and analgesic activities .
Supramolecular Architecture
The compound can participate in various types of non-covalent interactions (C⋅⋅⋅O, C–H⋅⋅⋅O, Br⋅⋅⋅Br C–H⋅⋅⋅Cl, Cg⋅⋅⋅Cg, O⋅⋅⋅Br and Br⋅⋅⋅Cg), which are effective in the construction of a 3D network .
Safety Considerations
The compound has a signal word of “Warning” and hazard statements H315-H319-H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-1,4-dimethoxy-3-[2,4,6-tri(propan-2-yl)phenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31BrO2/c1-13(2)16-11-17(14(3)4)21(18(12-16)15(5)6)22-19(25-7)9-10-20(26-8)23(22)24/h9-15H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAYZJCEJZADBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2Br)OC)OC)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B3039824.png)

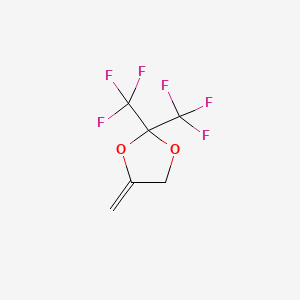
![1-(Imidazo[2,1-b]thiazol-2-yl)ethan-1-one](/img/structure/B3039828.png)

![tert-Butyl 4-(((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B3039833.png)


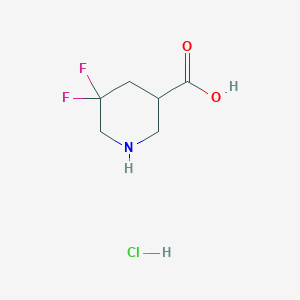

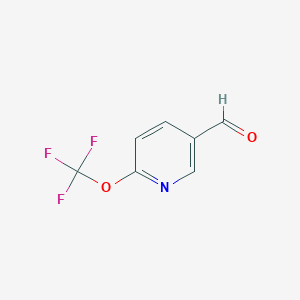

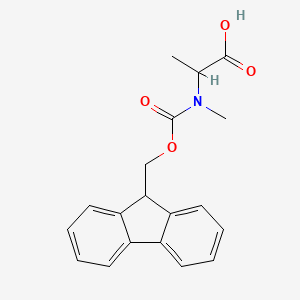
![cis-5-Methyl-1H-hexahydropyrrolo[3,4-B]pyrrole 2hcl](/img/structure/B3039847.png)